molecular formula C9H6FNO2 B1354277 6-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-71-5

6-fluoro-1H-indole-4-carboxylic Acid

Cat. No. B1354277
CAS RN: 908600-71-5
M. Wt: 179.15 g/mol
InChI Key: XQNLWEWNOWKYMJ-UHFFFAOYSA-N
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Description

6-fluoro-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 908600-71-5 . It has a molecular weight of 179.15 and its IUPAC name is this compound . It is a solid substance stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a refrigerator and shipped at room temperature .

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-1H-indole-4-carboxylic Acid in laboratory experiments include its high reactivity, its ability to act as a catalyst in a variety of reactions, and its low cost. However, the compound is highly reactive and can be dangerous if not handled properly. It is also important to note that this compound is a strong acid and can cause skin and eye irritation.

Future Directions

The future of 6-fluoro-1H-indole-4-carboxylic Acid research is promising. The compound has many potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In particular, this compound could be used to synthesize a variety of compounds, such as indole derivatives, heterocycles, and peptides. In addition, the compound could be used to synthesize pharmaceuticals, agrochemicals, and dyes. Furthermore, this compound could be used as a catalyst in a variety of reactions, such as the Heck reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.

Scientific Research Applications

6-fluoro-1H-indole-4-carboxylic Acid is widely used in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of a variety of compounds, including indole derivatives, heterocycles, and peptides. It is also used to synthesize pharmaceuticals, agrochemicals, and dyes. In addition, this compound is used as a catalyst in organic reactions, such as the Heck reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction.

Safety and Hazards

The safety information for 6-fluoro-1H-indole-4-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-fluoro-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of PARP inhibitors, which are used in cancer treatment . The compound’s interaction with enzymes like PARP (Poly ADP-ribose polymerase) is significant as it inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in inhibiting PARP activity leads to the disruption of DNA repair mechanisms in cancer cells, affecting their survival and proliferation . Additionally, it may impact other cellular processes such as apoptosis and cell cycle regulation, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of PARP enzymes, inhibiting their activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death in cancer cells. The compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in long-term experiments . Its degradation products may also have biological activities that need to be considered in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits PARP activity, leading to the desired anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and toxicity to normal cells . Understanding the dosage effects is crucial for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

6-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLWEWNOWKYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469571
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908600-71-5
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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